5-Methyl-2-pyridinyl 3-methylbenzoate
Description
5-Methyl-2-pyridinyl 3-methylbenzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a 3-methylbenzoate moiety at the 2-position. The pyridine ring contributes to its basicity and hydrogen-bonding capabilities, while the 3-methylbenzoate group introduces steric and electronic effects that modulate solubility and metabolic stability.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-5-12(8-10)14(16)17-13-7-6-11(2)9-15-13/h3-9H,1-2H3 |
InChI Key |
HSAATDPVSGZIMU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)OC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=NC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 5-methyl-2-pyridinyl 3-methylbenzoate and related compounds:
Key Observations:
- Substituent Position and Type: The 3-methyl group in this compound enhances electron density on the benzoate ring, similar to M3MB, but the pyridine ring introduces additional electronic complexity compared to purely benzene-based analogs .
- Biological Interactions: Unlike 3MB, which is metabolized by bacteria like Pseudomonas as a carbon source , the pyridine moiety in the target compound may alter biodegradability or receptor interactions due to its nitrogen heterocycle.
Physicochemical Properties
- Chlorinated analogs like M2CB exhibit lower solubility due to hydrophobic effects .
- Stability: The steric hindrance from the 3-methyl group may improve metabolic stability relative to unsubstituted benzoates, as seen in drug design principles.
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